4-Fluorobenzo[d]isothiazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1,2-benzothiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2S/c9-4-2-1-3-5-6(4)7(8(11)12)10-13-5/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCUQLQLSZBVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SN=C2C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 4 Fluorobenzo D Isothiazole 3 Carboxylic Acid
Classical and Retrosynthetic Approaches to the Benzo[d]isothiazole Core
Classical synthetic routes to the benzo[d]isothiazole scaffold primarily rely on building the isothiazole (B42339) ring onto a pre-existing, appropriately substituted benzene (B151609) ring. These methods often involve intramolecular cyclization reactions where the key N-S bond is formed.
Construction of the Isothiazole Ring System through Cyclocondensation and Annulation Reactions
The formation of the fused isothiazole ring is the cornerstone of the synthesis. Cyclocondensation and annulation reactions are common strategies, typically starting from ortho-substituted benzene precursors that contain the necessary nitrogen and sulfur functionalities, or their precursors.
One of the most frequent intramolecular pathways involves the cyclization of 2-mercaptobenzamides. wikipedia.orgnih.gov For instance, the Kuninobu and Kanai group developed a copper(I)-catalyzed method for the intramolecular N–S bond formation from 2-mercaptobenzamides, using oxygen as the oxidant to facilitate the dehydrogenative cyclization. nih.gov This approach provides excellent yields for a variety of benzo[d]isothiazol-3(2H)-ones, which are key precursors. nih.gov
Alternative metal-free approaches have also been developed. An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides offers a green and sustainable method for N-S bond formation, yielding benzo[d]isothiazol-3(2H)-ones in moderate to good yields. nih.gov Another classical approach is the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation, which historically was used to prepare the parent isothiazole ring itself. chemicalbook.com
Annulation reactions, which involve the formation of two new bonds to construct the ring, are also employed. A [4+1] annulation strategy, for example, can construct the isothiazole ring from fragments containing four and one atoms, respectively, to form the five-membered ring. arkat-usa.org
| Starting Material | Reagents/Conditions | Product Type | Reference(s) |
| 2-Mercaptobenzamides | Cu(I) catalyst, O₂ atmosphere | Benzo[d]isothiazol-3(2H)-one | nih.gov |
| 2-Mercaptobenzamides | Electrochemical dehydrogenation | Benzo[d]isothiazol-3(2H)-one | nih.gov |
| 2-Alkylthiobenzamides | Selectfluor | Benzo[d]isothiazol-3(2H)-one | nih.gov |
| β-Ketodithioesters | NH₄OAc, air (metal-free) | 3,5-Disubstituted isothiazole | arkat-usa.org |
Strategic Introduction of the Carboxylic Acid Functionality
Introducing the carboxylic acid at the C-3 position is a critical step that dictates the choice of starting materials and synthetic route. A common retrosynthetic strategy involves creating a precursor at the C-3 position that can be readily converted to a carboxylic acid in a later step. Such precursors include amides, nitriles, or esters.
For the synthesis of 4-Fluorobenzo[d]isothiazole-3-carboxylic acid, a logical approach is the hydrolysis of a corresponding 4-Fluorobenzo[d]isothiazole-3-carboxamide. This strategy has been successfully applied to the synthesis of other isothiazole carboxylic acids, where the amide is treated with reagents like sodium nitrite (B80452) in trifluoroacetic acid to yield the desired carboxylic acid in high yield.
Alternatively, the synthesis can begin with precursors that already contain a group that will become part of the final carboxylic acid. For example, the cyclization of a derivative of 2-mercaptobenzoic acid can be envisioned. mdpi.com Furthermore, reactions involving the cyclization of anilines with potassium thiocyanate (B1210189), followed by oxidative cyclization with bromine, are used to form 2-aminobenzothiazoles, which could potentially be modified to introduce the desired C-3 functionality. nih.gov
Modern and Advanced Synthetic Strategies for this compound
Modern synthetic chemistry offers more sophisticated tools, including transition-metal catalysis and specialized reagents, to improve efficiency, selectivity, and functional group tolerance in the synthesis of complex molecules like this compound.
Transition-Metal-Catalyzed Coupling Reactions for Benzo[d]isothiazole Assembly
Transition-metal catalysts are pivotal in modern organic synthesis for their ability to facilitate the formation of C-S and N-S bonds required for the benzo[d]isothiazole core. arkat-usa.org Copper, rhodium, palladium, and nickel are among the metals that have been effectively used. arkat-usa.orgmdpi.com
Copper-catalyzed reactions are particularly prevalent. For example, CuCl has been used to catalyze the cascade reaction of 2-halobenzamides with elemental sulfur (S₈) to form the benzo[d]isothiazol-3(2H)-one ring system. nih.gov This intermolecular approach involves sequential C-S and N-S bond formation. nih.gov Similarly, copper(II) salts can catalyze the annulation of 2-bromo-N-arylbenzimidamides with sulfur powder under aerobic conditions. arkat-usa.org
Rhodium catalysts have been employed for the oxidative annulation of benzimidates with elemental sulfur, achieving a direct synthesis of the isothiazole ring. arkat-usa.org Palladium- and nickel-based catalysts have also been developed, often for C-H functionalization/intramolecular C-S bond formation pathways, providing regioselective access to a range of substituted derivatives. mdpi.com
| Catalyst System | Starting Materials | Reaction Type | Reference(s) |
| Copper(I) Iodide (CuI) | 2-Mercapto-N-substituted benzamides | Intramolecular N-S coupling | arkat-usa.org |
| Copper(II) Bromide (CuBr₂) | 2-Iodobenzamides, S₈ | Intermolecular C-S/N-S cascade | nih.gov |
| Rhodium complex | Benzimidates, S₈ | Oxidative annulation | arkat-usa.org |
| Palladium/Copper | N-Arylcyanothioformamides | C-H functionalization/C-S coupling | mdpi.com |
| Nickel complex | 2-Amino alkylbenzimidazole, Benzoic acids, S₈ | C-H activation | arkat-usa.org |
Regioselective Fluorination Techniques at the C-4 Position of the Benzo[d]isothiazole System
The introduction of a fluorine atom at a specific position on the benzene ring presents a significant challenge. For the synthesis of this compound, two main strategies can be considered: late-stage fluorination of a pre-formed benzo[d]isothiazole ring or, more commonly, starting the synthesis with a benzene-based precursor that already contains the fluorine atom at the desired position.
The latter approach is often more practical and avoids issues with regioselectivity that can plague late-stage aromatic fluorination. The synthesis would commence with a starting material such as 3-fluoroaniline (B1664137) or a related 1,2,3-trisubstituted fluorinated benzene derivative. For instance, the cyclization of a 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate is a known method to produce 7-chloro-6-fluorobenzothiazole derivatives, demonstrating the feasibility of using pre-fluorinated anilines. nih.gov
While direct C-H fluorination of heterocycles is an active area of research, achieving high regioselectivity at the C-4 position of a benzo[d]isothiazole would be challenging due to the directing effects of the fused ring and other substituents. Electrophilic fluorinating reagents, such as Selectfluor, are known, but they are often used in the context of oxidation or fluorination at other positions. nih.gov Therefore, building the heterocyclic ring onto a fluorinated scaffold remains the most reliable method for ensuring the correct regiochemistry.
Stereoselective Synthesis of Chiral Precursors or Derivatives
The target molecule, this compound, is itself achiral. However, the principles of stereoselective synthesis are relevant for creating chiral derivatives or for use in the synthesis of more complex chiral molecules where this scaffold is a key building block. arkat-usa.org Asymmetric synthesis in this context would involve creating precursors with defined stereochemistry.
This can be achieved through several established methods:
Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org For instance, an achiral precursor could be reacted with a chiral auxiliary (like a pseudoephedrine or Evans oxazolidinone) to form a diastereomeric intermediate. Subsequent reactions would proceed with high diastereoselectivity due to the steric influence of the auxiliary, which is later removed to reveal the enantiomerically enriched product. wikipedia.org
Asymmetric Catalysis: This approach uses a chiral catalyst (metal-based or organocatalyst) to transform a prochiral substrate into a chiral product with high enantioselectivity. researchgate.net For example, an asymmetric reduction or alkylation of a precursor to the benzo[d]isothiazole ring could establish a key stereocenter. While specific applications of asymmetric catalysis for the direct synthesis of chiral benzo[d]isothiazoles are not widely reported, the principles are broadly applicable to related heterocyclic systems like benzothiazepines. researchgate.net
Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature, such as amino acids or sugars, to build the chiral target molecule. nih.gov
While the synthesis of the specific achiral target compound does not require these methods, the development of stereoselective routes to chiral benzo[d]isothiazole derivatives is an important area for the discovery of new biologically active agents. arkat-usa.orgresearchgate.net
Sustainable and Efficient Synthetic Protocols
Green chemistry provides a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.combohrium.com For the synthesis of fluorinated benzo[d]isothiazole derivatives, these principles can be applied to various stages, from the selection of starting materials to the choice of catalysts and reaction conditions. researchgate.netrsc.org
Key green chemistry principles applicable to the synthesis of the target compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the benzo[d]isothiazole core, this could involve intramolecular cyclization reactions that minimize the formation of byproducts. nih.gov
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a primary goal. mdpi.comnih.gov Solvent-free reactions, where the reactants are heated together without a solvent, represent an ideal scenario, which has been successfully applied to the synthesis of related benzothiazoles. ijcps.org
Catalysis: Utilizing catalytic reagents in small amounts is superior to stoichiometric reagents. semanticscholar.org For instance, the synthesis of benzo[d]isothiazol-3(2H)-ones, a related scaffold, has been achieved using copper-catalyzed intramolecular N–S bond formation. nih.gov Electrochemical methods, which use electricity as a clean oxidant, also offer a sustainable alternative to traditional chemical oxidants. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. researchgate.net The use of alternative energy sources like microwave irradiation or ultrasound can often accelerate reaction times and improve yields, contributing to a more efficient process. researchgate.net
The table below outlines the application of these principles to the synthesis of this compound.
Table 1: Application of Green Chemistry Principles
| Green Chemistry Principle | Implementation in Synthesis of this compound | Potential Benefits |
|---|---|---|
| Atom Economy | Employing intramolecular cyclization pathways from functionalized precursors. | Minimizes waste, increases efficiency. |
| Safer Solvents | Use of water, ethanol, or deep eutectic solvents instead of chlorinated hydrocarbons. mdpi.com | Reduces environmental pollution and health hazards. |
| Catalysis | Use of recyclable heterogeneous catalysts or biocatalysts for key transformations. mdpi.com | Simplifies purification, reduces catalyst waste. |
| Energy Efficiency | Microwave-assisted or ultrasound-promoted reactions to reduce reaction times and temperatures. researchgate.net | Lowers energy consumption and operational costs. |
| Renewable Feedstocks | Investigating biosynthetic routes or using precursors derived from renewable sources. | Reduces reliance on fossil fuels. |
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other high-value chemicals. mtak.huresearchgate.net This approach involves pumping reagents through a network of tubes and reactors, offering significant advantages over traditional batch processing, particularly for scalability and safety. researchgate.netuc.pt
Key advantages of flow chemistry for the synthesis of this compound include:
Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling potentially hazardous reagents or exothermic reactions. researchgate.net
Precise Reaction Control: Superior heat and mass transfer in microreactors allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and selectivity.
Scalability: Increasing production capacity is achieved by running the system for longer periods or by "scaling out" (running multiple systems in parallel), which is often more straightforward than scaling up large batch reactors. wiley-vch.de
Multi-step Synthesis: Flow systems allow for the "telescoping" of multiple reaction steps into a single continuous sequence without isolating intermediates, which significantly improves efficiency. mtak.huuc.pt This could be applied to a multi-step synthesis of the target compound, from the formation of the heterocyclic ring to subsequent functional group manipulations.
The table below compares traditional batch processing with a potential continuous flow process for synthesizing this class of compounds.
Table 2: Comparison of Batch vs. Continuous Flow Processing
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk with large volumes of hazardous materials and exotherms. | Inherently safer due to small reactor volumes and excellent heat transfer. researchgate.net |
| Scalability | Complex, requires re-optimization of reaction conditions. | Simpler scale-up by extending run time or parallelization. wiley-vch.de |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. |
| Productivity | Lower productivity due to downtime between batches. | Higher productivity through continuous operation. |
| Footprint | Requires large reactors and significant plant space. | Compact, modular systems requiring less space. |
By integrating green chemistry principles with the technical advantages of continuous flow processing, the synthesis of this compound can be made more sustainable, efficient, and scalable, aligning with the future demands of chemical manufacturing.
Chemical Reactivity and Transformation Pathways of 4 Fluorobenzo D Isothiazole 3 Carboxylic Acid
Derivatizations Involving the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives through standard organic transformations.
Esterification, Amidation, and Reduction Reactions
Esterification: The conversion of the carboxylic acid to an ester can be readily achieved under various conditions. Standard methods include Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), or reaction with alkyl halides after conversion to the corresponding carboxylate salt. More modern and milder methods, such as those employing coupling reagents like dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄), are also applicable.
Amidation: The synthesis of amides from 4-Fluorobenzo[d]isothiazole-3-carboxylic acid is a key transformation for creating compounds with potential biological activity. ddg-pharmfac.netgoogle.com This is typically accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents like HATU or HOBt can be used to directly couple the carboxylic acid with an amine under mild conditions, a common strategy in medicinal chemistry. For instance, the related benzo[d]isothiazole-3-carboxylic acid has been coupled with various amines to form bioactive compounds. google.comscielo.br
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (4-fluorobenzo[d]isothiazol-3-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent being the most common and effective reagent. Borane (B79455) complexes, such as borane-tetrahydrofuran (BH₃·THF), can also be employed for this reduction.
Table 1: Predicted Reactions of the Carboxylic Acid Moiety
| Reaction | Reagents & Conditions | Product |
|---|---|---|
| Esterification | Methanol, H₂SO₄, Reflux | Methyl 4-fluorobenzo[d]isothiazole-3-carboxylate |
Decarboxylation and Related Transformations
Decarboxylation of aromatic carboxylic acids is typically challenging and requires harsh conditions unless activated by specific ortho or para substituents. For this compound, thermal decarboxylation would likely require very high temperatures and may lead to decomposition of the heterocyclic ring. Catalytic methods, such as heating with copper powder in quinoline, are often employed for such transformations on robust aromatic systems.
Reactivity at the Fluorinated Position
The fluorine atom on the benzene (B151609) ring significantly influences the molecule's electronic properties and provides a handle for specific substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorobenzo-moiety
The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions. mdpi.com The electron-withdrawing nature of the fused isothiazole (B42339) ring system and the carboxylic acid group further enhances this reactivity, particularly at the positions ortho and para to the fluorine atom (positions 5 and 7). Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the fluoride (B91410) ion, especially under heated conditions in a polar aprotic solvent like DMF or DMSO. This pathway is a powerful method for introducing a variety of functional groups onto the benzene ring of the molecule. nih.gov
Directed Ortho Metalation (DOM) Strategies and Fluorine as a Directing Group
Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this reaction, a directing metalation group (DMG) coordinates to a strong base (typically an organolithium reagent) and directs deprotonation to the adjacent ortho position. Both fluorine and the deprotonated carboxylate group can act as DMGs. unblog.fr The carboxylate is a powerful DMG, directing lithiation to the adjacent position 4, which is already occupied by the fluorine atom. Fluorine itself is a weaker DMG, directing metalation to the ortho position 5. The outcome of a DoM reaction on this substrate would depend on the specific base, solvent, and temperature conditions used, which would determine the relative directing strength of the two groups. Subsequent reaction of the resulting aryllithium intermediate with an electrophile would introduce a new substituent at either the 5-position.
Table 2: Predicted Reactions at the Fluorinated Benzene Ring
| Reaction | Position | Reagents & Conditions | Potential Product |
|---|---|---|---|
| SNAr | C-4 | Sodium methoxide, DMF, Heat | 4-Methoxybenzo[d]isothiazole-3-carboxylic acid |
| DoM | C-5 | s-BuLi, TMEDA, -78 °C; then E⁺ | 5-Substituted-4-fluorobenzo[d]isothiazole-3-carboxylic acid |
Transformations of the Benzo[d]isothiazole Heterocyclic System
The benzo[d]isothiazole ring itself is a robust heterocyclic system but can undergo transformations under specific conditions. Reductive or oxidative cleavage of the N-S bond can lead to ring-opening. For example, treatment with strong reducing agents might cleave the N-S bond to yield a 2-mercaptobenzamide derivative. Conversely, strong oxidation can occur at the sulfur atom, leading to the formation of benzo[d]isothiazole 1,1-dioxides, which are also compounds of significant interest. The stability of the ring system is a key feature, but these latent cleavage pathways provide routes to further functionalized benzene derivatives. herts.ac.uk
Electrophilic and Nucleophilic Reactions on the Isothiazole Ring
The isothiazole ring in benzo[d]isothiazoles is generally considered electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack. The precise nature of these reactions in this compound would be further modulated by the substituents.
Electrophilic Reactions:
Nucleophilic Reactions:
The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack. Nucleophiles can attack the sulfur atom or the carbon atoms of the isothiazole ring, potentially leading to substitution or ring-opening. The presence of the electron-withdrawing fluorine and carboxylic acid groups would be expected to enhance the electrophilicity of the heterocyclic ring, making it more prone to nucleophilic attack compared to unsubstituted benzo[d]isothiazole.
| Reaction Type | Expected Reactivity | Potential Products |
| Electrophilic Aromatic Substitution | Low on the isothiazole ring; possible on the fused benzene ring. | Substituted on the benzene ring. |
| Nucleophilic Attack | Favorable on the isothiazole ring, enhanced by substituents. | Ring-opened products or substituted isothiazoles. |
This table is based on general principles of isothiazole reactivity, as specific experimental data for this compound is not available.
Ring-Opening and Rearrangement Pathways
The isothiazole ring, while aromatic, can undergo ring-opening under certain conditions, often initiated by nucleophilic attack or reductive cleavage.
Ring-Opening Pathways:
Reductive cleavage of the weak N-S bond is a known pathway for the ring-opening of isothiazoles. This can be achieved using various reducing agents and typically yields enamines or related structures. For this compound, such a reaction would lead to a functionalized 2-aminothiophenol derivative.
Nucleophilic attack, as mentioned earlier, can also lead to the cleavage of the isothiazole ring. Strong bases or potent nucleophiles can attack the sulfur atom, initiating a cascade of bond cleavages that result in various acyclic products.
Rearrangement Pathways:
Photochemical rearrangements of isothiazoles to thiazoles have been reported. This process, known as the photo-isomerization of isothiazoles, typically involves the cleavage of the N-S bond followed by rearrangement and re-cyclization. While this has been observed for simpler isothiazoles, the applicability to a complex system like this compound would require specific investigation.
| Transformation | Conditions | Potential Products |
| Reductive Ring-Opening | Reducing agents (e.g., NaBH4, H2/Pd) | Functionalized 2-aminothiophenols |
| Nucleophilic Ring-Opening | Strong nucleophiles/bases | Various acyclic sulfur and nitrogen-containing compounds |
| Photochemical Rearrangement | UV irradiation | Isomeric thiazole (B1198619) derivatives |
This table presents potential pathways based on the known chemistry of isothiazoles. Specific studies on this compound are needed for confirmation.
Multi-Component Reactions and Complex Functionalization
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid construction of complex molecules. While specific MCRs involving this compound as a starting material are not documented, the synthesis of the isothiazole core itself can be achieved through MCRs. For instance, three-component reactions of enaminoesters, sulfur, and bromodifluoroacetamides/esters have been developed for the synthesis of thiazoles and isothiazoles researchgate.net.
The functional groups present in this compound, namely the carboxylic acid, offer a handle for further complex functionalization. Standard carboxylic acid chemistry can be employed to generate a variety of derivatives.
Potential Functionalization Reactions:
Amide formation: Coupling of the carboxylic acid with various amines to produce a library of amides.
Esterification: Reaction with alcohols to form corresponding esters.
Reduction: Reduction of the carboxylic acid to the corresponding alcohol.
These transformations would yield a diverse set of derivatives with potentially novel biological or material properties, leveraging the inherent characteristics of the 4-fluorobenzo[d]isothiazole scaffold.
| Functionalization Strategy | Reagents | Product Class |
| Amide Coupling | Amines, coupling agents (e.g., EDC, HATU) | Amides |
| Esterification | Alcohols, acid catalyst | Esters |
| Reduction | Reducing agents (e.g., LiAlH4, BH3) | Alcohols |
This table outlines standard synthetic transformations applicable to the carboxylic acid moiety of the target compound.
Computational and Theoretical Chemistry Studies of 4 Fluorobenzo D Isothiazole 3 Carboxylic Acid
Quantum Chemical Investigations of Electronic Structure and Bonding
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 4-fluorobenzo[d]isothiazole-3-carboxylic acid, DFT calculations would be employed to determine its ground-state properties. This would involve optimizing the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.
Key ground-state properties that would be calculated include the total electronic energy, the distribution of electron density, and the dipole moment. These calculations would also yield vibrational frequencies, which can be correlated with experimental infrared and Raman spectroscopy to confirm the predicted structure. The choice of an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that are in good agreement with experimental data, should it become available.
Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
From the HOMO and LUMO energies, various global reactivity indices can be derived. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
A hypothetical table of these calculated reactivity indices for this compound is presented below to illustrate the expected output of such a study.
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -2.0 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.5 |
| Ionization Potential | I | -EHOMO | 6.5 |
| Electron Affinity | A | -ELUMO | 2.0 |
| Electronegativity | χ | (I + A) / 2 | 4.25 |
| Chemical Hardness | η | (I - A) / 2 | 2.25 |
| Chemical Softness | S | 1 / η | 0.44 |
| Electrophilicity Index | ω | χ2 / (2η) | 4.01 |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Characterization for Key Transformations
For any proposed chemical transformation involving this compound, identifying the transition state is paramount. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Computational methods would be used to locate and characterize the geometry of transition states for key reactions, such as electrophilic or nucleophilic substitutions on the aromatic ring or reactions involving the carboxylic acid group. The energy barrier of the reaction, which is the difference in energy between the reactants and the transition state, dictates the reaction rate.
Potential Energy Surface Mapping
A potential energy surface (PES) provides a comprehensive depiction of the energy of a molecular system as a function of its geometry. By mapping the PES for a reaction, one can identify all possible intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism, including the determination of the most favorable reaction pathway. For this compound, mapping the PES for reactions of interest would provide a complete energetic profile of the transformation.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure of a molecule and its interactions with other molecules are crucial determinants of its physical and biological properties.
Conformational Analysis
Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. A key area of interest would be the orientation of the carboxylic acid group relative to the benzoisothiazole ring system. By systematically rotating the relevant dihedral angles and calculating the corresponding energies, a potential energy profile can be constructed. This would identify the most stable conformers (energy minima) and the energy barriers to their interconversion.
Intermolecular Interactions
Understanding the non-covalent interactions that this compound can form with other molecules is essential. These interactions, which include hydrogen bonding, halogen bonding, and π-π stacking, govern its properties in the solid state and in solution. Computational studies can predict the geometries and energies of dimers and larger clusters of the molecule, providing insight into its crystal packing and its interactions with solvent molecules or biological macromolecules. The presence of the fluorine atom, the carboxylic acid group, and the aromatic system suggests that this molecule could participate in a rich variety of intermolecular interactions.
Predictive Modeling for Novel Derivatives and Reactivity
Predictive modeling, utilizing computational and theoretical chemistry, is a cornerstone in the rational design of novel derivatives of this compound. These in silico approaches allow for the exploration of vast chemical spaces and the prediction of molecular properties, thereby guiding synthetic efforts toward compounds with desired characteristics and reactivity profiles. By modifying the core structure of this compound with various functional groups, computational models can forecast the impact of these substitutions on the molecule's electronic structure, stability, and potential for chemical transformations.
A fundamental aspect of this predictive modeling involves the use of Density Functional Theory (DFT) calculations to determine key quantum chemical parameters. These parameters offer insights into the reactivity of the designed derivatives. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. mdpi.com
Predictive studies can systematically evaluate a library of virtual derivatives of this compound. By introducing electron-donating or electron-withdrawing groups at various positions on the benzothiazole (B30560) ring, it is possible to modulate the electronic properties of the molecule. For example, the introduction of strongly electron-withdrawing groups, such as trifluoromethyl (-CF3), is predicted to decrease the HOMO-LUMO energy gap, thereby increasing the reactivity of the derivative. mdpi.com Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3), would be expected to have the opposite effect.
The following interactive table illustrates hypothetical data from a predictive study on a series of designed derivatives of this compound, showcasing the predicted impact of different substituents on key electronic properties.
| Compound ID | Substituent at Position X | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |
| FBITC-01 | -H (Parent) | -6.8 | -2.1 | 4.7 | Moderate |
| FBITC-02 | -NO2 | -7.2 | -2.8 | 4.4 | High |
| FBITC-03 | -OCH3 | -6.5 | -1.9 | 4.6 | Moderate-Low |
| FBITC-04 | -CF3 | -7.3 | -2.9 | 4.4 | High |
| FBITC-05 | -NH2 | -6.3 | -1.8 | 4.5 | Moderate |
This table contains hypothetical data for illustrative purposes.
Furthermore, computational models can predict the sites most susceptible to electrophilic or nucleophilic attack by analyzing the molecule's electrostatic potential (MEP) map. The MEP map provides a visual representation of the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (prone to electrophilic attack) and blue areas indicating regions of low electron density (prone to nucleophilic attack). This information is invaluable for predicting the outcomes of chemical reactions and designing synthetic pathways for novel derivatives.
In addition to electronic properties, predictive modeling can be extended to forecast the potential biological activity of new derivatives through techniques like molecular docking. researchgate.netnih.gov By docking virtual derivatives into the active site of a target protein, it is possible to estimate their binding affinity and predict their potential as inhibitors or modulators of that protein. This computer-aided drug design (CADD) approach accelerates the discovery of new therapeutic agents by prioritizing the synthesis of compounds with the highest predicted activity. researchgate.net The insights gained from these computational studies are instrumental in guiding the synthesis of novel isothiazole (B42339) derivatives with tailored reactivity and potential pharmacological applications. nih.gov
Applications of 4 Fluorobenzo D Isothiazole 3 Carboxylic Acid in Synthetic Chemistry and Materials Science
Utilization as a Key Synthetic Intermediate for Advanced Organic Molecules
Contributions to Functional Materials Development
The integration of fluorinated compounds and heterocyclic systems into advanced materials is an active area of research. Fluorine's unique properties can impart desirable characteristics to polymers and optoelectronic materials. However, specific studies detailing the integration of 4-Fluorobenzo[d]isothiazole-3-carboxylic acid into polymer architectures or its role in optoelectronic or photonic material scaffolds could not be located. Research in this area tends to focus on other classes of fluorinated and/or sulfur-containing heterocycles.
Development of Novel Reagents, Ligands, and Organocatalysts
The structural motif of this compound suggests potential for its use in the development of novel reagents, ligands for metal catalysis, or organocatalysts. The presence of nitrogen and sulfur atoms offers potential coordination sites, and the fluorinated benzene (B151609) ring allows for the tuning of electronic properties. Despite this potential, there is a lack of specific published research demonstrating the application of this compound in these areas.
Despite a comprehensive search for "this compound," no specific research articles or detailed studies outlining its applications in synthetic chemistry and materials science as a ligand for transition-metal catalysis, in organocatalysis or asymmetric catalysis, or as a synthetic building block in agrochemical and fine chemical synthesis could be located in the public domain.
While the individual components of the molecule—a fluorinated aromatic ring, a benzo[d]isothiazole core, and a carboxylic acid group—are common motifs in various fields of chemistry, the specific combination represented by this compound does not appear to be a widely studied or commercially utilized compound.
Therefore, it is not possible to provide a detailed article on the specified applications of this particular chemical compound based on the currently available scientific literature. Further research and synthesis of this compound would be required to determine its potential applications in the requested areas.
Emerging Research Directions and Future Perspectives for 4 Fluorobenzo D Isothiazole 3 Carboxylic Acid
Exploration of Unconventional Synthetic Pathways
The future synthesis of 4-Fluorobenzo[d]isothiazole-3-carboxylic acid is likely to move beyond traditional multi-step sequences, embracing more innovative and efficient strategies. Recent advancements in the synthesis of benzo[d]isothiazoles provide a roadmap for these potential explorations. arkat-usa.org Unconventional approaches could focus on novel cyclization strategies and the use of advanced catalytic systems to improve yield, reduce waste, and enhance molecular diversity.
One promising direction is the development of one-pot synthesis protocols. For instance, a visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes has been shown to produce novel thiazepine dioxides in a two-step, one-pot process. rsc.org Adapting such photochemical methods could offer new pathways to functionalized benzo[d]isothiazole cores.
Furthermore, the use of transition-metal catalysis is a burgeoning area. Copper- and palladium-catalyzed reactions have been employed for the synthesis of benzothiazoles from ortho-halothioureas. nih.gov Future research could explore similar catalytic systems for the construction of the this compound scaffold, potentially from readily available fluorinated precursors. The exploration of domino reactions, which combine several transformations in a single synthetic operation, could also significantly streamline the synthesis of this and related compounds. researchgate.net
| Synthetic Approach | Potential Advantages | Relevant Analogs |
| Photochemical Cyclization | Mild reaction conditions, novel transformations | Benzo[f] semanticscholar.orgipb.ptthiazepine 1,1-dioxides |
| Transition-Metal Catalysis | High efficiency, functional group tolerance | Benzothiazoles |
| Domino Reactions | Step-economy, reduced waste | 2-substituted 1,3-benzothiazoles |
Development of Biocatalytic Approaches for Synthesis or Derivatization
In the quest for greener and more selective chemical transformations, biocatalysis is emerging as a powerful tool. While the application of enzymes to the synthesis of this compound has not yet been reported, the broader field of thiazole (B1198619) and heterocyclic synthesis points towards significant potential. nih.govresearcher.liferesearchgate.net Future research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis or derivatization of this molecule.
For example, hydrolases could be explored for the enantioselective synthesis of chiral derivatives, or for the selective hydrolysis of ester precursors to the carboxylic acid. Oxidoreductases could be employed for specific hydroxylation or other oxidative modifications of the benzo[d]isothiazole core, introducing new functional handles for further derivatization. The use of whole-cell biocatalysts could also offer a cost-effective and scalable approach to complex transformations.
The development of biocatalytic methods would not only offer environmental benefits, such as milder reaction conditions and the use of renewable resources, but also provide access to novel chemical space through the high selectivity that enzymes can achieve.
Advanced Characterization Techniques for Mechanistic Insights
A deep understanding of the structure-property relationships of this compound and its derivatives is crucial for the rational design of new applications. Advanced characterization techniques are poised to provide unprecedented mechanistic insights into their behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical characterization, continues to evolve. Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed for unambiguous assignment of the complex spectra of substituted benzo[d]isothiazoles. semanticscholar.orgipb.ptresearchgate.net Furthermore, the use of 15N NMR could provide valuable information about the electronic environment of the nitrogen atom in the isothiazole (B42339) ring, which is critical for understanding its reactivity and intermolecular interactions. nih.gov The measurement of one-bond and long-range carbon-carbon and carbon-proton coupling constants can also offer detailed insights into the electronic structure of the heterocyclic ring system. nih.gov
Beyond NMR, techniques such as X-ray crystallography will be invaluable for determining the precise three-dimensional structure of solid-state samples, revealing details about bond lengths, bond angles, and intermolecular packing. Computational chemistry, in conjunction with experimental data, will play a crucial role in elucidating reaction mechanisms and predicting the properties of yet-to-be-synthesized derivatives.
| Characterization Technique | Potential Insights |
| Advanced 2D NMR (HSQC, HMBC) | Unambiguous structural elucidation |
| 15N NMR | Electronic environment of the nitrogen atom |
| X-ray Crystallography | Precise 3D structure and intermolecular interactions |
| Computational Chemistry | Reaction mechanisms and property prediction |
Machine Learning and AI in the Discovery and Optimization of its Transformations
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.govresearchgate.net For this compound, these computational tools can accelerate the discovery of new derivatives and optimize their synthetic routes.
ML algorithms can be trained on existing chemical reaction data to predict the outcomes of novel transformations, including identifying the optimal reaction conditions such as catalyst, solvent, and temperature. beilstein-journals.orgbeilstein-journals.org This can significantly reduce the number of experiments required, saving time and resources. For instance, a model could be developed to predict the yield of a particular reaction for a range of substituted starting materials, guiding the selection of the most promising candidates for synthesis.
Furthermore, generative AI models can be used to design novel derivatives of this compound with desired properties. By learning the underlying patterns in large chemical databases, these models can propose new molecular structures that are likely to be synthetically accessible and possess specific biological activities or material properties. The use of transfer learning can enhance the performance of these models, especially in cases where data for a specific reaction class is limited. nih.gov
The synergy between high-throughput experimentation and ML-driven optimization promises to create a closed-loop discovery cycle, where automated systems perform experiments, ML models analyze the data to suggest new experiments, and the cycle repeats, rapidly converging on optimal solutions.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-fluorobenzo[d]isothiazole-3-carboxylic acid, and how do reaction conditions affect yield?
- Methodological Answer : Two primary approaches are documented:
- Hydrazide Intermediate Route : Hydrazide derivatives (e.g., 5-benzylthio-4-chloroisothiazole-3-carboxylic acid hydrazide) react with nitrous acid (NaNO₂/HCl), but low solubility of intermediates can limit yields (~65%). Alternative use of carbonyl chloride intermediates (e.g., 5-benzylthio-4-chloroisothiazole-carbonyl chloride) with NaN₃ improves yields to ~82% .
- Photoarylation/Photoisomerization : Ethyl esters of thiazole derivatives undergo tandem photoarylation and photoisomerization to form 3-substituted isothiazole-3-carboxylic acid esters. This method avoids rearrangement issues seen in chloro-substituted analogs, offering higher regioselectivity .
- Recommendation : Optimize solvent systems (e.g., DMF for solubility) and consider photochemical methods for improved regiochemical control.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- Spectroscopy : FT-IR confirms functional groups (e.g., carboxyl C=O at ~1700 cm⁻¹). ¹H/¹³C NMR identifies fluorine-induced deshielding effects (e.g., aromatic protons adjacent to fluorine show downfield shifts). HRMS validates molecular mass and purity .
- X-ray Diffraction : Single-crystal X-ray analysis determines crystal packing (e.g., monoclinic P2₁/c space group with unit cell parameters: a = 11.7869 Å, b = 4.0326 Å, c = 27.625 Å, β = 92.731°) and hydrogen-bonding networks stabilizing supramolecular structures .
- Note : Pair Hirshfeld surface analysis with crystallography to quantify intermolecular interactions (e.g., N–H···O, O–H···O) .
Q. How does the fluorine substituent influence the physicochemical properties of this compound compared to non-fluorinated analogs?
- Methodological Answer :
- Acidity : The electron-withdrawing fluorine atom increases carboxyl group acidity (pKa ~2.5–3.0 vs. ~4.5 for non-fluorinated benzoic acids). Titration with NaOH or computational DFT studies can quantify this effect .
- Stability : Fluorine enhances thermal stability (TGA data) and resistance to enzymatic degradation. Compare decomposition temperatures (Td) via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for fluorinated isothiazole derivatives?
- Methodological Answer :
- Data Validation : Cross-reference unit cell parameters (e.g., V = 1311.6 ų for 4-fluorobenzoic acid co-crystals) with Cambridge Structural Database (CSD) entries. Discrepancies may arise from polymorphism or solvent inclusion .
- Refinement Protocols : Use high-resolution data (Rint < 0.05) and check for twinning or disorder. For example, refine anisotropic displacement parameters to resolve overlapping electron density in fluorine-containing regions .
Q. What strategies optimize the synthesis of metal complexes using this compound as a ligand?
- Methodological Answer :
- Chelation Design : The carboxyl group and isothiazole nitrogen act as bidentate ligands. Test pH-dependent coordination (e.g., pH 6–7 for Co²⁺ or Cu²⁺ complexes) and monitor via UV-Vis (d-d transitions) and ESI-MS .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance ligand solubility. Compare yields in DMF vs. THF for reactions with transition metal salts (e.g., CoCl₂) .
Q. What are the challenges in analyzing reaction mechanisms for fluorinated isothiazole derivatives under nucleophilic conditions?
- Methodological Answer :
- Mechanistic Probes : Use ¹⁹F NMR to track fluorine displacement (e.g., SNAr reactions). For example, monitor chemical shift changes during hydroxide attack at the 4-fluorine position .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for competing pathways (e.g., ring-opening vs. substitution) .
Q. How can researchers leverage Hirshfeld surface analysis to predict solubility and crystallinity of fluorinated isothiazole-carboxylic acids?
- Methodological Answer :
- Fingerprint Plots : Quantify interaction types (e.g., H-bonding vs. van der Waals). For example, >30% O–H···O interactions correlate with high crystallinity but low solubility in non-polar solvents .
- Solubility Prediction : Correlate surface polarity (derived from 3D Hirshfeld maps) with experimental solubility in ethanol/water mixtures. High fluorine contact percentages (>15%) suggest lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
